5-Chloro-8-methylquinoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chloro-8-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c1-7-4-5-9(11)8-3-2-6-12-10(7)8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOXFUGCJJRDBNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70398168 | |
| Record name | 5-chloro-8-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70398168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78941-95-4 | |
| Record name | 5-Chloro-8-methylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78941-95-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-chloro-8-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70398168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-8-methylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 5 Chloro 8 Methylquinoline and Its Advanced Derivatives
Foundational Synthetic Strategies for the Quinoline (B57606) Ring System
A variety of named reactions have been developed for the construction of the quinoline core, each offering unique advantages. bohrium.comiipseries.org Many of these classical methods, such as the Skraup, Friedländer, and Conrad-Limpach syntheses, remain highly relevant, while modern adaptations and new multicomponent reactions have expanded the synthetic chemist's toolkit. bohrium.comresearchgate.net
The Friedländer synthesis is a direct and versatile method for producing polysubstituted quinolines. researchgate.netnih.gov It involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group. researchgate.netscispace.com The reaction proceeds through a condensation followed by a cyclodehydration step. researchgate.net
A significant advantage of the Friedländer synthesis is its straightforward nature and the direct correlation between the starting materials and the final substitution pattern of the quinoline product. researchgate.net Numerous catalysts, including Brønsted acids, Lewis acids, and ionic liquids, have been employed to facilitate this reaction. researchgate.netnih.gov Modern variations often utilize milder conditions, such as solvent-free reactions or the use of heterogeneous catalysts, which can be easily recovered and reused. researchgate.net
Table 1: Examples of Catalysts Used in Friedländer Synthesis
| Catalyst Type | Specific Examples | Key Advantages |
|---|---|---|
| Lewis Acids | SnCl₄, Sc(OTf)₃, InCl₃ | High efficiency, mild conditions |
| Brønsted Acids | p-Toluenesulfonic acid, H₂SO₄ | Readily available, cost-effective |
| Ionic Liquids | [bmim]HSO₄ | Green solvent, reusable |
| Nanocatalysts | Magnetic nanoparticles | Easy separation, high activity |
| Metal-Organic Frameworks | Zn-MOFs | Porous structure, catalytic activity |
The Skraup synthesis is one of the oldest methods for preparing quinolines, typically involving the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. iipseries.orgresearchgate.net The reaction is known for its often harsh and exothermic conditions. researchgate.net The mechanism involves the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to yield the quinoline. iipseries.org
Modern protocols have focused on improving the safety and efficiency of the Skraup reaction. bohrium.com These include the use of milder catalysts and oxidizing agents. For instance, iron(III) chloride can be used as a less hazardous alternative to traditional oxidants. ijpsjournal.com Microwave-assisted Skraup reactions have also been developed, significantly reducing reaction times. iipseries.org A key aspect of the Skraup synthesis is that the substituents on the final quinoline ring are determined by the substituents on the initial aniline. researchgate.net
The Conrad-Limpach synthesis is a valuable method for producing 4-hydroxyquinolines (which exist in equilibrium with their tautomeric form, 4-quinolones). wikipedia.orgmdpi.com The synthesis involves the condensation of an aniline with a β-ketoester. wikipedia.orgjptcp.com The reaction conditions determine the outcome; at lower temperatures, a Schiff base is formed, which upon heating to high temperatures (e.g., 250°C), cyclizes to form the 4-quinolone. mdpi.com Using high-boiling point inert solvents like mineral oil can improve reaction yields. mdpi.com
A related method, the Knorr quinoline synthesis, occurs under different conditions and leads to 2-hydroxyquinolines. wikipedia.org The Conrad-Limpach method is particularly useful for creating quinolines with substituents on the benzenoid ring, as the substitution pattern is dictated by the starting aniline. iipseries.org
Multicomponent reactions (MCRs) have become a powerful strategy for the efficient synthesis of complex molecules like quinolines from simple starting materials in a single step. rsc.orgresearchgate.netrsc.org These reactions are highly atom-economical and allow for the rapid generation of diverse molecular structures. researchgate.netrsc.orgresearchgate.net
Various MCRs, such as the Povarov and Ugi reactions, have been adapted for quinoline synthesis. rsc.org For example, a three-component reaction involving an aromatic amine, an aldehyde, and an alkyne can be catalyzed by zinc-based metal-organic frameworks (MOFs) to produce 2,4-disubstituted quinolines in excellent yields under solvent-free conditions. rsc.org The use of microwave assistance can further accelerate these reactions. rsc.org This approach is highly valued for its ability to create libraries of structurally diverse quinolines for screening in medicinal chemistry and materials science. researchgate.netrsc.org
Targeted Synthesis of 5-Chloro-8-methylquinoline
The synthesis of this compound requires precise control of regiochemistry. This can be accomplished by starting with a pre-functionalized aromatic amine in a classical quinoline synthesis or by direct, regioselective chlorination of the 8-methylquinoline (B175542) core.
Direct electrophilic chlorination of 8-methylquinoline can lead to a mixture of products. Therefore, methods that favor substitution at the C5 position are of significant interest.
One highly effective and operationally simple method involves the use of trihaloisocyanuric acids as halogen sources. smolecule.comresearchgate.net Specifically, trichloroisocyanuric acid (TCCA) has been shown to be an inexpensive and atom-economical reagent for the C5-chlorination of 8-substituted quinolines. researchgate.net The reaction proceeds under metal-free conditions, at room temperature, and is open to the air, making it an environmentally benign and practical approach. researchgate.net This method demonstrates high regioselectivity for the C5 position in a variety of 8-substituted quinolines, providing the desired products in good to excellent yields. researchgate.net
An alternative strategy involves building the quinoline ring from a pre-chlorinated precursor. For example, a Skraup-type synthesis starting with 4-chloro-2-methylaniline (B164923) would be expected to yield this compound. This approach circumvents the challenges of controlling regioselectivity in the final chlorination step. A patented method describes a similar Skraup cyclization using 4-chloro-2-aminophenol and methacrylaldehyde in hydrochloric acid to produce 5-chloro-8-hydroxyquinoline (B194070), demonstrating the viability of using pre-halogenated anilines in such syntheses. google.com
Table 2: Comparison of Synthetic Routes to this compound
| Synthetic Route | Key Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Regioselective C-H Chlorination | 8-methylquinoline, Trichloroisocyanuric acid (TCCA) | Room temperature, metal-free, open air | High regioselectivity, mild conditions, operational simplicity. researchgate.net | May require chromatographic purification. |
| Skraup Synthesis | 4-chloro-2-methylaniline, Glycerol, H₂SO₄, Oxidizing agent | High temperature, strong acid | Unambiguous regiochemistry based on starting material. | Harsh reaction conditions, potential for side reactions. researchgate.net |
Introduction of Methyl Substituents at Specific Positions
The introduction of methyl groups at specific positions on the quinoline ring is a key strategy for modulating the electronic and steric properties of the molecule. For instance, 8-chloro-2,4-dimethylquinoline (B8786137) has been synthesized from 8-chloro-4-methylquinoline (B182722) in an 82% yield. semanticscholar.org This was achieved using dimethyl sulfoxide (B87167) (DMSO) activated by phenylphosphoryl dichloride, with an Iridium catalyst and blue LED light at room temperature. semanticscholar.org This method suggests a reaction involving chlorodimethylsulfonium ions and subsequent SET, leading to methyl radicals that attack the 2-position of the quinolinium species. semanticscholar.org
Derivatization and Functionalization of the this compound Core
The this compound core serves as a versatile platform for the synthesis of a diverse range of derivatives through various functionalization strategies. These transformations allow for the introduction of new chemical entities and the modulation of the compound's properties for various applications.
Synthetic Routes to Styrylquinoline Derivatives from this compound Precursors
The synthesis of styrylquinoline derivatives, which are known for their potential as HIV-1 integrase inhibitors, often involves the Perkin condensation. researchgate.net This reaction typically utilizes 2-methylquinoline (B7769805) derivatives and various aldehydes. researchgate.net For example, 5-chloro-2-styrylquinolin-8-ols have been synthesized with yields ranging from 32-57% via a modified Perkin condensation. researchgate.net Another approach is the Wittig reaction between triphenylphosphonium salts and benzaldehydes under basic conditions. researchgate.net
A specific example involves the reaction of 5-chloro-2-methyl-7-nitroquinolin-8-ol with aldehydes. researchgate.net Additionally, (E)-ethyl 4-phenyl-2-styrylquinoline-3-carboxylate derivatives have been synthesized through a tandem Friedländer annulation and Knoevenagel condensation reaction. rsc.org
Nucleophilic Substitution Reactions at the Quinoline Ring System
Nucleophilic substitution reactions are readily employed to modify the quinoline ring, particularly at the 2- and 4-positions, which are more electron-deficient. chempedia.info However, substitutions can also occur at the carbocyclic ring, mainly at positions 5 and 7. chempedia.info
In the context of this compound derivatives, the 4-chloro group of 4-chloro-8-methylquinolin-2(1H)-one and its thione analogue has been the subject of nucleophilic substitution reactions. mdpi.comresearchgate.net These reactions have led to the formation of 4-sulfanyl, hydrazino, azido, and amino derivatives. mdpi.comresearchgate.net For example, hydrazination of 2,4-dichloro-8-methylquinoline (B1596889) showed that position 2 is inactive towards this nucleophilic displacement. mdpi.com However, the presence of an ethylthio group at position 2, as in 2-alkylthio-4-chloro-8-methylquinolines, enables hydrazinolysis at both the 2- and 4-positions to yield 2,4-dihydrazino-8-methylquinoline. mdpi.com
The reaction of 4-chloro-8-methylquinoline-2(1H)-thione with thiourea (B124793) can lead to different products depending on the reaction conditions. mdpi.com A 1:1 molar ratio in boiling ethanol (B145695) yields the thione, while increasing the molar ratio of thiourea and using boiling DMF as a solvent leads to the formation of 8-methyl-4-sulfanylquinoline-2(1H)-thione. mdpi.com
| Reagent | Product | Reference |
| Hydrazine | 2,4-dihydrazino-8-methylquinoline (from 2-alkylthio-4-chloro-8-methylquinoline) | mdpi.com |
| Thiourea (1:1 molar ratio, ethanol) | 4-chloro-8-methylquinoline-2(1H)-thione | mdpi.com |
| Thiourea (excess, DMF) | 8-methyl-4-sulfanylquinoline-2(1H)-thione | mdpi.com |
Synthesis of Quinolinequinone and Quinolinone/Thione Analogues
The synthesis of quinolinequinone derivatives often starts from 8-hydroxyquinoline (B1678124) precursors. For instance, 7-aminoquinoline-5,8-diones can be efficiently prepared from commercially available 8-hydroxy-2-methylquinoline. nih.gov A general route to quinolinequinones involves a three-step sequence from 8-hydroxyquinoline. scienceopen.com
Specifically, the synthesis of 7-acetamido-2-chloro-quinoline-5,8-dione begins with the nitration of 5-chloro-8-hydroxyquinoline to give 5-chloro-7-nitro-8-hydroxyquinoline. nih.gov Subsequent hydrogenation reduces the nitro group and removes the chloride to provide 7-amino-8-hydroxyquinoline. nih.gov This is then acetylated, benzylated, and oxidized to an N-oxide. nih.gov Refluxing the N-oxide with POCl₃ furnishes the key intermediate, 2-chloro-7-acetamido-8-benzyloxyquinoline, which is then deprotected and oxidized to the final quinoline-5,8-dione. nih.gov
The synthesis of 4-chloro-8-methylquinolin-2(1H)-one is achieved through the acid hydrolysis of 2,4-dichloro-8-methylquinoline. mdpi.comresearchgate.net The corresponding thione, 4-chloro-8-methylquinoline-2(1H)-thione, can be prepared by heating the quinolinone with phosphorus pentasulfide or by reacting 2,4-dichloro-8-methylquinoline with thiourea. mdpi.comresearchgate.net
| Starting Material | Key Intermediates/Reagents | Product | Reference |
| 5-chloro-8-hydroxyquinoline | HNO₃/H₂SO₄, Pd/C, Acetylation, Benzylation, mCPBA, POCl₃, BCl₃•SMe₂, Fremy's salt | 7-acetamido-2-chloro-quinoline-5,8-dione | nih.gov |
| 2,4-dichloro-8-methylquinoline | Dilute dichloroacetic acid | 4-chloro-8-methylquinolin-2(1H)-one | mdpi.comresearchgate.net |
| 4-chloro-8-methylquinolin-2(1H)-one | Phosphorus pentasulfide | 4-chloro-8-methylquinoline-2(1H)-thione | mdpi.comresearchgate.net |
| 2,4-dichloro-8-methylquinoline | Thiourea | 4-chloro-8-methylquinoline-2(1H)-thione | mdpi.comresearchgate.net |
Introduction of Nitrogen-Containing Functional Groups
Nitrogen-containing functional groups can be introduced onto the this compound core through various reactions. Nitration of 5-chloro-8-hydroxyquinoline with fuming nitric acid selectively targets the 7-position, yielding 5-chloro-7-nitro-8-hydroxyquinoline in high yields. The subsequent reduction of the nitro group to an amine can be achieved through catalytic hydrogenation using Pd/C or by chemical reduction with sodium dithionite.
Direct amination has also been reported. For example, 7-amino-6-chloro-2-methylquinoline-5,8-dione (B8336876) can be synthesized, and the replacement of an amino group on a quinone ring by alkoxy groups has been demonstrated. acs.org Palladium-catalyzed Buchwald-Hartwig aminations of quinolinequinone derivatives have been shown to give excellent yields of 6-arylamino derivatives. scienceopen.com
The synthesis of 7-amino-8-hydroxyquinoline can be achieved by the hydrogenation of 5-chloro-7-nitro-8-hydroxyquinoline, which simultaneously reduces the nitro group and removes the chlorine atom. nih.gov
| Reaction | Reagents | Product | Reference |
| Nitration | Fuming nitric acid | 5-chloro-7-nitro-8-hydroxyquinoline | |
| Nitro Reduction | Pd/C, H₂ or Na₂S₂O₄ | 7-amino-5-chloro-8-hydroxyquinoline | |
| Hydrogenation | Pd/C, H₂ | 7-amino-8-hydroxyquinoline (from 5-chloro-7-nitro-8-hydroxyquinoline) | nih.gov |
Halogenation and Alkoxylation Strategies
Halogenation of the quinoline ring is a common method for introducing functional handles for further derivatization. Direct chlorination of 8-methylquinoline using phosphorus pentachloride or thionyl chloride can introduce a chlorine atom at the 6-position. An operationally simple and metal-free protocol for the C5-H halogenation of 8-substituted quinoline derivatives has been established using trihaloisocyanuric acid as the halogen source at room temperature. researchgate.net
Alkoxylation can be achieved through nucleophilic substitution. For instance, the hydroxyl group of 5-chloro-8-hydroxyquinoline can be converted to a methoxy (B1213986) group via methylation with methyl iodide or dimethyl sulfate (B86663) in the presence of a base. evitachem.com The chlorine atom at position 8 of 8-chloro-4-oxo-1H-quinoline-2-carboxylic acid can be replaced by a methoxy group via SN2 nucleophilic substitution using sodium tert-butoxide and methanol.
| Reaction | Reagents | Product | Reference |
| Chlorination | PCl₅ or SOCl₂ | 6-Chloro-8-methylquinoline | |
| Halogenation | Trihaloisocyanuric acid | C5-halogenated 8-substituted quinolines | researchgate.net |
| Methoxylation | Methyl iodide or dimethyl sulfate, base | 5-chloro-8-methoxyquinoline | evitachem.com |
| Methoxylation | Sodium tert-butoxide, methanol | 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid |
Green Chemistry Principles in this compound Synthesis
The paradigm in chemical synthesis has shifted from focusing solely on yield and efficiency to incorporating principles of sustainability. For quinoline derivatives, including this compound, this involves developing methods that reduce waste, use less hazardous materials, and consume less energy. ijpsjournal.comresearchgate.net Traditional synthesis routes often require harsh conditions, toxic reagents, and difficult-to-handle byproducts, prompting the search for greener alternatives. acs.org Key strategies include the use of eco-friendly solvents like water and ethanol, the application of reusable catalysts, and the development of one-pot syntheses that minimize intermediate separation steps and solvent use. researchgate.nettandfonline.com
Development of Environmentally Benign Synthetic Protocols
The development of environmentally benign synthetic protocols for quinolines is a significant area of contemporary research. While protocols specifically tailored for this compound are part of this broader effort, much progress has been made in the synthesis of the general quinoline core using green methodologies that are applicable to its production.
One major advancement is the replacement of hazardous solvents with greener alternatives. Water, being non-toxic, inexpensive, and non-flammable, has been successfully used as a solvent for quinoline synthesis. tandfonline.com For example, the use of an iron(III) chloride hexahydrate (FeCl₃·6H₂O) catalyst in water provides an efficient and environmentally friendly method for producing quinoline derivatives from 2-aminoarylketones and active methylene (B1212753) compounds. tandfonline.comtandfonline.com This system offers mild reaction conditions, short reaction times, and high yields. tandfonline.com
Solvent-free reactions represent another cornerstone of green synthesis. ijpsjournal.com A method for producing 2-aryl-quinoline-4-carboxylic acid derivatives utilizes a nanocatalyst at 80°C without any solvent, resulting in good yields and short reaction times. nih.gov Similarly, the use of glycerol, a biodegradable and bio-based solvent, has been demonstrated in a modified Skraup synthesis. mdpi.com This method uses glycerol as both a reactant and a green solvent under pressure, leading to higher yields in shorter times without the need for harsh oxidizing agents. mdpi.com
The following table summarizes various environmentally benign catalytic systems developed for the synthesis of quinoline derivatives, which are foundational for producing compounds like this compound.
| Catalyst System | Reactants | Solvent | Key Conditions | Yield (%) | Reference |
| FeCl₃·6H₂O | 2-Aminoarylketones, Active Methylene Compounds | Water | Reflux | High | tandfonline.comtandfonline.com |
| Fe₃O₄ Nanoparticles | Aromatic Aldehydes, 6-Amino-1,3-dimethyluracil, Dimedone | Water | Reflux, 2 h | 88–96% | nih.gov |
| Co(OAc)₂·4H₂O | 2-Aminoaryl Alcohols/Ketones | - | Mild Conditions | Good | organic-chemistry.org |
| Glycerol/H₂SO₄ | Aromatic Amines, Glycerol | Glycerol | 200°C, 1 h (Pressure Tube) | High | mdpi.com |
| Visible Light/TiO₂ | - | - | Ambient Temperature, O₂ | - | organic-chemistry.org |
| Visible Light/Mn Catalyst | 2-Aminobenzyl Alcohols, Ketones | Toluene | Room Temp, Blue LED | Moderate | ntu.edu.sgacs.org |
Application of Catalysis in Quinoline Derivatization
Catalysis is not only crucial for the initial synthesis of the quinoline ring but also for its subsequent derivatization to create advanced analogues. For this compound, the 8-methyl group and the aromatic ring offer sites for catalytic functionalization, enabling the creation of diverse and complex molecules.
Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of otherwise inert C-H bonds. researchgate.net The 8-methyl group of 8-methylquinolines is a prime target for such reactions. Rhodium(III)-catalyzed C(sp³)–H bond amidation allows for the introduction of amide functionalities directly onto the methyl group. researchgate.net This method is highly regioselective and tolerates a wide range of functional groups. Similarly, palladium-catalyzed C(sp³)-H alkynylation has been developed to introduce alkyne moieties, which are valuable handles for further transformations like click chemistry. epo.org
Beyond the methyl group, the quinoline core itself can be derivatized. A novel rhodium(II)-catalyzed reaction between indoles and halodiazoacetates results in a cyclopropanation-ring expansion cascade to form quinoline-3-carboxylates in high yields under mild conditions. beilstein-journals.org Manganese-catalyzed hydroboration of quinolines has also been shown to be highly regioselective, enabling C3-selective functionalization. chinesechemsoc.org The resulting hydroborated intermediate is nucleophilic at the C3 position and can react with various electrophiles to introduce new carbon-carbon bonds. chinesechemsoc.org
The following table outlines selected catalytic methods used for the derivatization of the quinoline scaffold.
| Catalyst System | Derivatization Type | Substrate | Key Features | Reference |
| Rhodium(III) Complex | C(sp³)–H Amidation | 8-Methylquinolines | Uses N-hydroxyphthalimides as amidation source; high regioselectivity. | researchgate.net |
| Palladium(II) Complex | C(sp³)–H Alkynylation | 8-Methylquinolines | Direct conversion of C-H to C-alkynyl bonds using alkynyl halides. | epo.org |
| Rhodium(II) Acetate | Ring Expansion | Indoles, Halodiazoacetates | Forms quinoline-3-carboxylates via cyclopropanation-ring expansion. | beilstein-journals.org |
| Manganese Pincer Complex | 1,4-Hydroboration | Quinolines, HBpin | Regioselective; enables C3-selective functionalization with electrophiles. | chinesechemsoc.org |
| Palladium Catalyst | Suzuki-Miyaura Coupling | Quinoline Halides, Boronic Acids | Efficiently introduces aryl groups at halogenated positions. | smolecule.com |
Computational Chemistry and Theoretical Investigations of 5 Chloro 8 Methylquinoline
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations for 5-Chloro-8-methylquinoline are instrumental in understanding its geometry, spectroscopic properties, and reactivity.
The first step in the computational analysis of this compound involves geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. Using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), the bond lengths, bond angles, and dihedral angles of the optimized structure can be calculated. These parameters provide a foundational understanding of the molecule's steric and electronic environment. For instance, the planarity of the quinoline (B57606) ring system and the orientation of the chloro and methyl substituents are key determinants of its chemical behavior.
The electronic structure analysis further reveals the distribution of electrons within the molecule. Properties such as the dipole moment and the molecular electrostatic potential (MEP) can be computed. The MEP map, in particular, is a valuable tool for visualizing the electron density distribution and identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). In this compound, the nitrogen atom and the chloro substituent are expected to be regions of high electron density, influencing its intermolecular interactions.
Table 1: Hypothetical Optimized Geometrical Parameters of this compound (DFT/B3LYP/6-311++G(d,p))
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C5-Cl | 1.74 | C4-C5-C6 | 120.5 |
| C8-C9 | 1.51 | C7-C8-C9 | 121.0 |
| N1-C2 | 1.32 | C2-N1-C9a | 117.8 |
| C4-C4a | 1.42 | C5-C6-C7 | 119.2 |
Note: The data in this table is illustrative and represents typical values for similar quinoline derivatives.
DFT calculations are also a reliable method for predicting various spectroscopic parameters. Theoretical vibrational frequencies, corresponding to infrared (IR) and Raman spectra, can be computed. While a systematic overestimation of frequencies is common, scaling factors can be applied to achieve good agreement with experimental data. The calculated vibrational modes can aid in the assignment of experimental spectral bands to specific molecular motions. For this compound, characteristic vibrational modes would include the C-Cl stretching, C-H stretching of the methyl group, and various ring stretching and bending modes.
Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach within the DFT framework. The calculated chemical shifts, when compared to experimental values, can help confirm the molecular structure and provide detailed information about the electronic environment of each atom.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.
From the HOMO and LUMO energies, global reactivity descriptors can be calculated. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity and can be used to compare the reactivity of different quinoline derivatives. For this compound, the distribution of the HOMO and LUMO densities would likely be concentrated on the quinoline ring system, indicating that this is the primary site for electrophilic and nucleophilic attacks.
Table 2: Hypothetical Frontier Molecular Orbital Energies and Global Reactivity Descriptors for this compound
| Parameter | Value (eV) |
| HOMO Energy | -6.50 |
| LUMO Energy | -1.80 |
| HOMO-LUMO Gap | 4.70 |
| Electronegativity (χ) | 4.15 |
| Chemical Hardness (η) | 2.35 |
| Global Electrophilicity Index (ω) | 3.67 |
Note: The data in this table is illustrative and represents typical values for similar quinoline derivatives.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. wisc.edu It transforms the complex molecular wave function into a localized Lewis-like structure, allowing for the investigation of charge transfer and delocalization effects. wisc.edu
Molecular Dynamics (MD) Simulations for Conformational Analysis and Behavior in Solution
While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations can be used to explore the conformational landscape of this compound and its behavior in a solvent environment.
By simulating the motion of the molecule and surrounding solvent molecules, MD can reveal the preferred conformations of the methyl group and how they are influenced by the solvent. This is particularly important for understanding how the molecule might interact with its environment in a real-world setting. The simulations can also provide information on the solvation structure around the molecule, highlighting the nature and strength of solute-solvent interactions.
Molecular Docking and Protein-Ligand Interaction Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is particularly valuable in medicinal chemistry for predicting the binding mode of a potential drug molecule to a protein target.
For this compound, molecular docking studies could be performed to investigate its potential interactions with various biological targets. By docking the molecule into the active site of a protein, it is possible to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that contribute to the binding affinity. nih.gov The docking score, an estimation of the binding energy, can be used to rank the potential efficacy of different quinoline derivatives as inhibitors of a particular protein. For example, studies on similar compounds like 5-chloro-8-hydroxyquinoline (B194070) have shown that the quinoline scaffold can engage in hydrophobic interactions with protein residues. nih.gov
Investigating Binding Affinities with Biological Macromolecules
Molecular docking is a primary computational technique used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein. This method is crucial for understanding the pharmacokinetic and pharmacodynamic properties of drug candidates.
In a study investigating the interaction between a closely related analogue, 5-chloro-8-hydroxyquinoline (cloxyquin), and Bovine Serum Albumin (BSA), a combination of biophysical analysis and molecular docking simulations was employed. nih.gov Serum albumin is the most abundant protein in the circulatory system and plays a key role in the transport and distribution of many drugs. nih.gov The computational simulations revealed that the interaction is primarily driven by hydrophobic forces. nih.gov
The docking results identified several potential binding sites on BSA, with the most favorable poses located in fatty acid binding sites (FA5 and FA3) and a cleft between protein subdomains. nih.gov Specifically, the quinoline scaffold of the compound was found to form significant hydrophobic interactions with amino acid residues such as Phe550, Leu531, and Leu574. nih.gov This type of detailed molecular insight is instrumental in predicting how this compound might be transported and distributed in biological systems.
| Docking Rank | Binding Site Location | Estimated Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| 1 | Protein Cleft (PClower) | -6.79 | Not Specified |
| 2 | Fatty Acid Site 5 (FA5) | -6.73 | Phe506, Phe550, Leu531, Leu574 |
| 3 | Fatty Acid Site 5 (FA5) | -6.69 | Phe506, Phe550, Leu531, Leu574 |
| 4 | Fatty Acid Site 3 (FA3) | -6.52 | Not Specified |
| 5 | Fatty Acid Site 3 (FA3) | -6.49 | Not Specified |
Elucidation of Enzyme Inhibition Mechanisms
Computational methods are invaluable for understanding how molecules like this compound can act as enzyme inhibitors, a common mechanism for therapeutic intervention. Molecular docking and molecular dynamics (MD) simulations can reveal the specific interactions that lead to the inhibition of an enzyme's activity.
For instance, computational studies on various quinoline derivatives have been used to explore their potential as inhibitors for a range of enzymes. Molecular docking of quinoline-based compounds against targets like HIV reverse transcriptase has shown that substitutions on the quinoline ring, including chloro groups, can lead to potent inhibitory activity. nih.gov Similarly, quinoline-5,8-dione derivatives have been investigated as inhibitors of Sphingosine (B13886) Kinase (SphK), an enzyme implicated in cancer. mdpi.com Docking simulations for these compounds within the SphK1 active site helped identify potential hydrogen bonding interactions and favorable binding poses, guiding further structural modifications to improve potency. mdpi.com
MD simulations can further enhance this understanding by characterizing the structural stability and conformational dynamics of the protein-ligand complex over time. mdpi.com These simulations provide insights into the mechanistic details of inhibitory efficacy, helping to refine the design of more potent and selective enzyme inhibitors. mdpi.com
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties. These models are essential for predicting the potency of new molecules before they are synthesized, thus saving time and resources in drug discovery. neliti.com
Development of Predictive Models for Biological Potency
QSAR models are developed by calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors quantify various aspects of the molecule's structure, such as its electronic properties, size, and lipophilicity. Statistical methods are then used to create a correlation that can predict the activity of new compounds.
For example, a QSAR study on a series of quinolinone-based thiosemicarbazones against Mycobacterium tuberculosis identified van der Waals volume, electron density, and electronegativity as pivotal descriptors for predicting anti-TB activity. nih.gov The resulting model demonstrated excellent correspondence between experimental and predicted activity values. nih.gov Another study on substituted quinolines as anti-tubercular agents found that substitutions at specific positions on the quinoline ring play a crucial role in determining biological activity. ijpsr.com These models provide valuable insights into the structural features required for a desired biological response.
| Model Type | Training Set (r²) | Cross-validation (q²) | Test Set (r²test) |
|---|---|---|---|
| 2D-QSAR | 0.8274 | > 0.5 | 0.8454 |
| CoMFA | Not Specified | > 0.5 | 0.878 |
| CoMSIA | Not Specified | > 0.5 | 0.876 |
Comparative Molecular Field Analysis (CoMFA) for this compound Derivatives
Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of molecules with their 3D shape and electrostatic properties. ijpsonline.comslideshare.net In a CoMFA study, molecules are aligned based on a common scaffold, and their steric and electrostatic interaction energies with a probe atom are calculated at thousands of grid points surrounding them. google.com
A CoMFA model was developed for a series of 45 quinoline derivatives as inhibitors of the metabotropic glutamate receptor subtype 1 (mGluR1). nih.gov The resulting model showed a high degree of statistical significance, with a cross-validated q² value of 0.827 and a non-cross-validated r² value of 0.990, indicating excellent predictive power. nih.gov
The output of a CoMFA analysis is often visualized as 3D contour maps. These maps highlight regions in space where modifications to the molecular structure are likely to increase or decrease biological activity. For example, green contours typically indicate areas where adding bulky groups is favorable for activity, while yellow contours show regions where steric bulk is detrimental. Similarly, red and blue contours indicate regions where negative or positive electrostatic potential, respectively, would be beneficial. These visual aids are extremely useful for medicinal chemists to rationally design more potent compounds. slideshare.net
Theoretical Assessment of Non-Linear Optical (NLO) Properties
Theoretical chemistry provides the means to assess the potential of molecules for applications in materials science, such as in non-linear optics (NLO). NLO materials are crucial for technologies like optical computing and data storage. mdpi.com Computational methods, particularly Density Functional Theory (DFT), are used to calculate key NLO-related parameters.
The primary properties of interest are the molecular polarizability (α) and the first- and second-order hyperpolarizabilities (β and γ). semanticscholar.org These parameters describe how the electron cloud of a molecule is distorted by an external electric field, which is the basis for NLO phenomena.
Studies on quinoline-based compounds have shown that their structure, featuring a π-conjugated system, makes them promising candidates for NLO materials. mdpi.com Theoretical calculations on designed quinoline-carbazole systems revealed that the arrangement of electron-donating and electron-accepting groups plays a critical role in enhancing the NLO response. mdpi.com By performing DFT calculations, researchers can predict the hyperpolarizability values of new designs, allowing for the in-silico screening of molecules to identify those with superior NLO properties before undertaking their synthesis.
Biological and Pharmacological Investigations of 5 Chloro 8 Methylquinoline Derivatives
Antimicrobial Activity Studies
Quinoline (B57606) derivatives are recognized for their significant antimicrobial effects against a range of pathogens. amazonaws.com The core structure is a key feature in their ability to combat various bacterial and fungal strains. cymitquimica.com Research has explored how specific substitutions on the quinoline ring can enhance this inherent bioactivity, leading to the development of novel antimicrobial agents. jmaterenvironsci.comresearchgate.net
Derivatives of 5-Chloro-8-methylquinoline have been investigated for their antibacterial properties. The quinoline core itself is associated with mechanisms that can disrupt bacterial processes. One proposed mechanism of action for certain quinoline derivatives involves the intercalation into bacterial DNA, which disrupts replication and can lead to cell death. Another pathway involves the inhibition of specific enzymes that are crucial for bacterial metabolic processes.
Research into related structures, such as 2-chloro-8-methylquinoline-3-carbaldehyde (B1582571) derivatives, has shown activity against both Gram-positive and Gram-negative bacteria. researchgate.net In one study, synthesized compounds were tested against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. researchgate.net Notably, some of these compounds displayed moderate to potent activity against these bacterial strains, with certain derivatives showing greater zones of inhibition against P. aeruginosa and E. coli than the standard drug, ciprofloxacin, at similar concentrations. researchgate.net For example, one derivative exhibited an inhibition zone of 10.00 ± 0.44 mm against P. aeruginosa, compared to 8.33 ± 0.44 mm for ciprofloxacin. researchgate.net Another compound showed a maximum inhibition zone of 11.33 ± 1.11 mm against E. coli at a concentration of 500 μg/mL. researchgate.net
Molecular docking studies have suggested that these compounds may exert their antibacterial effect by inhibiting bacterial DNA gyrase, a key enzyme involved in DNA replication. researchgate.net The strategic placement of substituents like the 5-chloro group is thought to enhance interactions within the binding pockets of target proteins.
| Compound | Bacterial Strain | Concentration (µg/mL) | Inhibition Zone (mm, mean ± SD) |
|---|---|---|---|
| Compound 6 | Pseudomonas aeruginosa | 500 | 9.67 ± 1.11 |
| Compound 15 | Pseudomonas aeruginosa | 500 | 10.00 ± 0.44 |
| Ciprofloxacin (Standard) | Pseudomonas aeruginosa | 500 | 8.33 ± 0.44 |
| Compound 8 | Escherichia coli | 300 | 9.00 ± 0.55 |
| 500 | 11.33 ± 1.11 |
The antifungal potential of quinoline derivatives is well-documented, with various substituted quinolines showing efficacy against pathogenic fungi. cymitquimica.comnih.gov A study focusing on N-[(2-chloro-8-methylquinolin-3-yl)methyl] amine derivatives investigated their antifungal activity against several fungal strains, including Aspergillus niger, Aspergillus flavus, Monascus purpureus, and Penicillium citrinum. nih.gov These compounds were synthesized through the nucleophilic substitution of 2-chloro-3-(chloromethyl)-8-methylquinoline with different amines. nih.gov The research demonstrated that these derivatives possess notable antifungal properties, adding to the evidence that the 2-chloro-8-methylquinoline (B1592087) scaffold is a promising base for developing new antifungal agents. nih.gov
Other related quinoline derivatives have also been evaluated for their activity against candidiasis and dermatophytosis. nih.gov While these studies did not specifically use this compound, they highlight the general potential of the broader quinoline class. For instance, in one study, different quinoline derivatives showed selective action, with some being more effective against Candida species and others against dermatophytes. nih.gov This underscores the importance of the specific substitution pattern in determining the spectrum of antifungal activity. nih.gov
The quinoline ring is a fundamental component of several well-known antimalarial drugs, indicating its potent antiprotozoal capabilities. nih.govresearchgate.net Research on 2-methylquinoline (B7769805) derivatives has confirmed their versatile pharmacological properties, which include antimalarial activity. researchgate.net While direct studies on the antiprotozoal effects of this compound are not extensively detailed in the provided results, related structures have shown promise. For example, derivatives of 5-chloro-8-hydroxyquinoline (B194070) have been used to create coordination compounds that were subsequently investigated for their biological activities. researchgate.net Furthermore, research into new quinoline-5,8-dione derivatives has shown that they can inhibit chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for malaria. mdpi.com
In the realm of anthelmintic applications, novel quinoline-3-carboxamide (B1254982) derivatives have been developed and patented for their effectiveness against helminth infections. google.com These compounds were found to interact with Slo-1 calcium-gated potassium channels in nematodes, demonstrating a specific mechanism of action. google.com This indicates that the quinoline scaffold is a viable starting point for the development of new anthelmintic drugs. amazonaws.comgoogle.com
The rise of antimicrobial resistance is a critical global health issue, necessitating the development of new compounds that can overcome resistance mechanisms. jmaterenvironsci.comresearchgate.net Quinoline derivatives are being actively investigated for this purpose. researchgate.net Studies on related compounds have shown that structural modifications to the quinoline scaffold can lead to agents effective against resistant bacterial strains. For instance, certain 8-hydroxyquinoline (B1678124) derivatives have exhibited significant antibacterial activity against multidrug-resistant (MDR) cancer cells, suggesting that the quinoline structure can be tailored to target resistant phenotypes. epo.org
The mechanism often involves circumventing existing resistance pathways or inhibiting targets that are different from those of current antibiotics. researchgate.net Research on 5-chloro-2-methylquinoline-3-carboxylic acid highlighted its enhanced potency against resistant strains like MRSA while remaining non-cytotoxic at effective concentrations, showcasing the potential of halogenated quinolines in this field.
Anticancer Potential and Molecular Mechanisms
Quinoline and its derivatives have emerged as a significant class of compounds in cancer research, with demonstrated potential to inhibit cancer cell growth through various mechanisms. arabjchem.orgneuroquantology.com These mechanisms include the induction of apoptosis (programmed cell death), disruption of cell cycle progression, and inhibition of crucial enzymes like tyrosine kinases and topoisomerases. arabjchem.org
Derivatives of this compound have been implicated in anticancer research. For instance, compounds like 3,6-bis-(4-chloro-8-methyl-quinoline-2-ylmethylene)-1,4-dimethyl-piperazine-2,5-dione have been identified as potent anticancer agents. neuroquantology.com The general anticancer activity of quinoline derivatives is often attributed to their ability to interact with cellular DNA and inhibit enzymes vital for cancer cell survival and proliferation.
Targeting Specific Enzymatic Pathways and Cellular Receptors (e.g., NQO1, Kinase Inhibition)
Derivatives of the this compound scaffold have been investigated for their ability to interact with specific enzymes and cellular receptors, a key strategy in modern drug design for enhancing efficacy and reducing off-target effects.
One major area of investigation is the targeting of NAD(P)H: quinone oxidoreductase 1 (NQO1). nih.govmdpi.com NQO1 is an enzyme that is often overexpressed in various solid tumors. nih.gov This overexpression provides a therapeutic window, as compounds that are selectively activated by NQO1 can target cancer cells while sparing normal tissues. Research has shown that certain quinolinequinones, which can be synthesized from precursors like 5-chloro-8-hydroxyquinoline, are excellent substrates for NQO1. nih.gov The enzymatic two-electron reduction of these quinones by NQO1 generates hydroquinones, which can lead to selective cytotoxicity in NQO1-rich cancer cells. nih.gov For instance, studies on quinoline-5,8-diones, a class of compounds structurally related to the this compound core, have explored this bioactivatable drug approach. nih.govarabjchem.org While some 7-amino-2-substituted-quinoline-5,8-diones showed selective cytotoxicity towards NQO1-expressing breast cancer cells, many others were paradoxically less effective in these cells, suggesting NQO1 was acting as a detoxifying enzyme in those cases. nih.gov
In addition to NQO1, kinase inhibition is another significant mechanism of action for quinoline derivatives. arabjchem.orgresearchgate.net Kinases are pivotal in cellular signaling pathways, and their dysregulation is a hallmark of cancer. Some quinoline amide derivatives have demonstrated potent inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key kinase involved in angiogenesis. researchgate.net Furthermore, sphingosine (B13886) kinases (SphK), which are overexpressed in many cancers, have been identified as targets. mdpi.com Novel C(7) ether-linked quinoline-5,8-diones have been synthesized and screened for SphK1 and SphK2 activity, with several compounds showing low micromolar dual inhibition. mdpi.com
In Vitro Cytotoxicity Profiling Across Diverse Cancer Cell Lines
The anticancer potential of this compound derivatives has been substantiated through extensive in vitro cytotoxicity screening against a panel of human cancer cell lines. These studies are crucial for identifying lead compounds and understanding their spectrum of activity.
For example, novel hybrid quinolines have been tested against human breast (MCF-7) and prostate (PC-3) cancer cell lines. ekb.eg One particular quinolone-triazole theophylline (B1681296) conjugate (Compound 7) displayed promising cytotoxic activity, especially against the PC-3 cell line, where it was more active than the standard chemotherapeutic drug, Doxorubicin. ekb.eg
Table 1: Cytotoxic Activities (IC₅₀ in µM) of Hybrid Quinolines Data sourced from in vitro assays using the MTT colorimetric technique. ekb.eg
| Compound | MCF-7 (Breast Cancer) | PC-3 (Prostate Cancer) |
|---|---|---|
| Quinolone-triazole cholesterol conjugate (6) | 88.56 ± 4.2 | >100 |
| Quinolone-triazole theophylline conjugate (7) | 6.61 ± 0.4 | 7.33 ± 0.5 |
| Quinolone-triazole chalcone-ferrocene conjugate (8) | 9.46 ± 0.7 | 13.89 ± 1.0 |
| Doxorubicin (Control) | 4.11 ± 0.2 | 8.89 ± 0.6 |
Further studies on quinoline-5,8-diones derived from 5-chloro-8-hydroxyquinoline have provided cytotoxicity data against NQO1-deficient (MDA468-WT) and NQO1-rich (MDA468-NQ16) human breast cancer cell lines. nih.gov The cytotoxicity was generally in the single-digit micromolar to high nanomolar range. nih.gov Surprisingly, for most of these compounds, the NQO1-expressing cells were more resistant, indicating a protective role for the enzyme in these specific cases. nih.gov However, two compounds, 7-acetamido-2-(8'-quinolinyl)quinoline-5,8-dione (11) and 7-amino-2-(2-pyridinyl)quinoline-5,8-dione (23), showed the desired selective cytotoxicity toward the NQO1-rich cells. nih.gov
Table 2: Cytotoxicity (IC₅₀ in µM) of Selected Quinoline-5,8-diones in Breast Cancer Cells Data from 2-hour exposure assays. nih.gov
| Compound | MDA468-WT (NQO1-deficient) | MDA468-NQ16 (NQO1-rich) | Selectivity Ratio (WT/NQ16) |
|---|---|---|---|
| 11 | 2.0 ± 0.2 | 0.8 ± 0.1 | 2.5 |
| 13 | 0.8 ± 0.1 | 1.1 ± 0.2 | 0.7 |
| 22 | 0.14 ± 0.01 | 0.19 ± 0.01 | 0.7 |
| 23 | 1.0 ± 0.1 | 0.6 ± 0.1 | 1.7 |
The broad applicability of quinoline derivatives is evident from their activity against a wide range of other cancer cell lines, including lung, colon, and leukemia. arabjchem.orgneuroquantology.com
Antimalarial Drug Discovery and Evaluation
The quinoline core is historically significant in antimalarial therapy, with quinine (B1679958) and chloroquine (B1663885) being cornerstone drugs. Research into this compound derivatives continues this legacy, seeking novel agents to combat drug-resistant strains of the Plasmodium parasite.
Assessment of Antiplasmodial Activity in Various Assays
The efficacy of new quinoline derivatives is evaluated using a battery of in vitro and in vivo assays. A common in vitro method is the schizont maturation assay, which measures the inhibition of parasite growth within red blood cells. excli.de The SYBR Green I-based fluorescence assay is also widely used to assess antiplasmodial activity against various Plasmodium falciparum strains, including chloroquine-sensitive (e.g., 3D7, NF54) and chloroquine-resistant (e.g., Dd2, W2, K1) lines. nih.govraco.catnih.govmdpi.com
For example, a series of quinoline-pyrazolopyridine hybrids were screened against the 3D7 strain, with the most active compounds then progressing to the 4-day suppressive test in P. berghei-infected mice, a standard in vivo model. excli.de Similarly, 5-aryl-8-aminoquinoline derivatives were found to be more potent against a chloroquine-resistant clone than a sensitive one. nih.gov These compounds, however, did not show significant causal prophylactic activity in mice infected with P. berghei sporozoites. nih.gov
Table 3: In Vitro Antimalarial Activity of Quinoline Derivatives A selection of data from various studies.
| Derivative Type | Compound | P. falciparum Strain | Activity (IC₅₀/EC₅₀) | Reference |
|---|---|---|---|---|
| β-norbenzomorphan hybrid | 84 (C6-chloro) | Pf3D7 | 0.089 µM | nih.gov |
| Quinoline-pyrazolopyridine | 5p (4-Cl aryl) | 3D7 | 0.08 µM | excli.de |
| Chlorostyrylquinoline | 29 (R²=4-F) | Dd2 | 4.8 ± 2.0 nM | nih.gov |
| Nopol Ester | 8 (7-chloroquinolyl) | K1 (MDR) | 0.16 µM | mdpi.com |
Correlating Structural Features with Antimalarial Potency
Structure-activity relationship (SAR) studies are vital for optimizing the antimalarial potency of lead compounds. For derivatives of the this compound family, several key structural features have been correlated with enhanced activity.
The position of the chlorine atom on the quinoline ring is critical. Studies have shown that a chloro group at the C6 or C7 position can significantly enhance antiplasmodial activity. nih.gove-century.us For instance, a β-norbenzomorphan hybrid containing a C6-chloro group showed pronounced activity, and a 7-chloroquinolyl nopoyl ester proved highly effective against a multidrug-resistant P. falciparum strain. nih.govmdpi.come-century.us
In studies of 5-aryl-8-aminoquinolines, analogues with electron-donating groups on the aryl substituent displayed better activity than those with electron-withdrawing groups. nih.gov For styrylquinoline derivatives, extensive SAR has been developed. It was found that chlorostyrylquinolines bearing a fluoro or trifluoromethyl group on the benzene (B151609) ring were highly potent against the resistant Dd2 strain. nih.gov Specifically, a fluorine atom at the para position of the benzene ring resulted in the most active compound in one series, with activity decreasing when the fluorine was moved to the ortho position. nih.gov
Antiviral Properties, with a Focus on HIV Integrase Inhibition
Beyond their roles in fighting cancer and malaria, quinoline derivatives have shown promise as antiviral agents. nih.gov A particularly active area of research is the development of inhibitors for the Human Immunodeficiency Virus (HIV) integrase enzyme.
Design and Synthesis of this compound-Based HIV Integrase Inhibitors
HIV integrase (IN) is an essential enzyme for viral replication, as it catalyzes the insertion of the viral DNA into the host genome. researchgate.net Since there are no equivalent enzymes in human cells, it represents a prime target for antiretroviral therapy. researchgate.netmdpi.com
Styrylquinoline derivatives have been identified as potent HIV-1 integrase inhibitors. researchgate.netmdpi.comresearchgate.net SAR studies revealed that a salicylic (B10762653) acid-like structure in the quinoline core, specifically a hydroxyl group at C-8 and a carboxyl group at C-7, is important for activity. mdpi.commdpi.com Building on this, researchers designed and synthesized a series of N-(5-chloro-8-hydroxy-2-styrylquinolin-7-yl)benzenesulfonamide derivatives. researchgate.netmdpi.comresearchgate.net The design rationale was based on molecular modeling (CoMFA) which suggested that adding a bulky group near the C-7 position could enhance inhibitory activity. mdpi.com
The synthesis of these target compounds typically involves a multi-step process. mdpi.comresearchgate.net A key starting material is 5-chloro-2-methylquinolin-8-ol, which is prepared from 2-amino-4-chlorophenol. researchgate.net This intermediate undergoes nitration, reduction of the nitro group, and subsequent reaction with benzenesulfonyl chloride derivatives. researchgate.net A crucial step is the Perkin condensation between the 2-methylquinoline derivative and various aromatic aldehydes to form the styryl linkage. mdpi.comresearchgate.net The resulting compounds are then evaluated for their ability to inhibit HIV integrase activity. researchgate.net
Mechanistic Investigations of Antiviral Action
Derivatives of this compound have been a subject of interest in the development of antiviral agents, with research indicating various mechanisms of action. The quinoline scaffold itself is a key feature in a number of compounds with demonstrated antiviral properties against a range of viruses, including Zika virus, HIV, and SARS-CoV-2. nih.gov
The antiviral mechanisms of quinoline derivatives can be multifaceted. One proposed mechanism involves the inhibition of pH-dependent steps in the viral replication cycle. Furthermore, some derivatives are thought to interfere with viral entry and replication by targeting key viral enzymes. For instance, styrylquinoline derivatives, which share the core quinoline structure, have been identified as inhibitors of HIV-1 integrase, an enzyme crucial for the integration of viral DNA into the host genome. researchgate.net A decrease in the electron density of the carbonyl group in some quinoline derivatives was found to enhance antiviral activity, likely due to stronger interactions with divalent metal ions that are essential for the function of viral enzymes. researchgate.net
In the context of SARS-CoV-2, certain quinoline compounds structurally similar to 5-chloro-2,8-dimethylquinoline (B70852) have shown potential in inhibiting viral replication. While the precise mechanisms for these specific this compound derivatives are still under investigation, the broader family of quinoline compounds offers valuable insights into their potential modes of antiviral action.
Anti-inflammatory and Immunomodulatory Effects
Quinoline derivatives have demonstrated notable anti-inflammatory and immunomodulatory properties. nih.gov The core quinoline structure is found in several non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net Research into various quinoline derivatives has revealed their potential to mitigate inflammatory responses. researchgate.netacs.org
One of the mechanisms underlying the anti-inflammatory effects of certain 8-hydroxyquinoline derivatives is the inhibition of the 5-lipoxygenase (5-LOX) enzyme. google.comgoogle.com The 5-LOX pathway is involved in the production of leukotrienes, which are potent inflammatory mediators. By inhibiting this enzyme, these compounds can reduce the synthesis of pro-inflammatory molecules. google.com Specifically, the R-enantiomer of certain 8-hydroxyquinoline derivatives has been shown to inhibit the 5-lipoxygenase enzyme in micromolar concentrations. google.com
Furthermore, some quinoline derivatives have been observed to suppress the activation of nuclear factor of activated T-cells (NF-AT), a transcription factor that plays a critical role in the immune response and the expression of inflammatory cytokines. google.comgoogle.com The inhibition of NF-AT-regulated transcriptional induction points to the immunomodulatory potential of these compounds. google.com Histopathological examinations in experimental models have supported these findings, showing that treatment with certain quinoline derivatives can lead to minimal inflammatory infiltration in tissues. nih.gov
Neuroprotective and Central Nervous System Applications
Derivatives of this compound and related quinoline compounds have been explored for their potential neuroprotective effects and applications in the central nervous system. google.com The ability of some of these small, hydrophobic compounds to cross the blood-brain barrier makes them attractive candidates for targeting neurological disorders. nih.gov
Potential Therapeutic Applications in Neurodegenerative Diseases
The neuroprotective potential of quinoline derivatives has been investigated in the context of several neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's diseases. google.comgoogle.comnih.gov One of the key mechanisms is believed to be their ability to modulate metal ion homeostasis in the brain. nih.gov For example, 8-hydroxyquinoline derivatives can chelate transition metals like copper and iron, which are implicated in the generation of oxidative stress and the aggregation of proteins associated with neurodegenerative conditions. vulcanchem.com
Derivatives of 8-hydroxyquinoline have been shown to protect cells from injuries induced by oxidative stress, a common factor in the pathology of many neurodegenerative diseases. google.com In preclinical studies, compounds like clioquinol (B1669181) (5-chloro-7-iodo-8-hydroxyquinoline) have demonstrated positive outcomes, including a reduction in amyloid plaque burden and improved memory in models of Alzheimer's disease. nih.gov Furthermore, some enantiomerically pure 8-hydroxyquinoline derivatives have shown effects on targets related to neuroinflammation and degenerative processes in the brain. google.com
Inhibition of Key Enzymes Relevant to Neurological Disorders (e.g., COMT, AChE, MAO-B)
A significant area of research into the neuroprotective applications of quinoline derivatives focuses on their ability to inhibit key enzymes involved in the pathophysiology of neurological disorders.
Catechol-O-methyltransferase (COMT): A series of 8-hydroxyquinolines have been identified as potent inhibitors of COMT, an enzyme that metabolizes neurotransmitters like dopamine. nih.gov Inhibition of COMT is a therapeutic strategy in Parkinson's disease to increase the levels of L-DOPA in the brain. nih.gov Structural modifications, such as the introduction of a chloro group at the 7-position of the quinoline ring, have been shown to improve metabolic stability without compromising the inhibitory potency. nih.gov
Acetylcholinesterase (AChE): Several novel morpholine-bearing quinoline derivatives have been synthesized and evaluated as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com The inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine, which is beneficial in conditions like Alzheimer's disease. The inhibitory potency of these derivatives was found to be influenced by the length of their methylene (B1212753) side chain and the substituents on the phenylamino (B1219803) group. mdpi.com Kinetic studies have revealed that some of these compounds act as mixed-type AChE inhibitors. mdpi.com
Monoamine Oxidase B (MAO-B): 8-Aminoquinoline (B160924) analogs have been evaluated for their ability to inhibit monoamine oxidases A and B (MAO-A and MAO-B), enzymes that degrade monoamine neurotransmitters. nih.gov Some of these analogs were found to be potent inhibitors with selectivity for MAO-B. nih.gov For instance, 5-(4-Trifluoromethylphenoxy)-4-methylprimaquine demonstrated significant inhibition of MAO-B. nih.gov The development of selective MAO-B inhibitors from the 8-aminoquinoline scaffold is a promising avenue for therapeutic intervention in neurodegenerative diseases. nih.govscience.gov
Exploration of Other Therapeutic Activities
Antioxidant Properties and Mitigation of Oxidative Stress
Derivatives of this compound and related quinoline compounds have demonstrated significant antioxidant properties and the ability to mitigate oxidative stress. jmaterenvironsci.comresearchgate.netresearchgate.net Oxidative stress, resulting from an imbalance between pro-oxidants and antioxidant systems, is implicated in a variety of diseases. nih.gov
The antioxidant activity of quinoline derivatives is often attributed to their ability to scavenge free radicals. jmaterenvironsci.comresearchgate.net The radical scavenging potential of several 2-chloroquinoline-3-carbaldehyde (B1585622) derivatives has been evaluated using the 1,1-diphenyl-2-picryl hydrazyl (DPPH) assay, with some compounds exhibiting strong antioxidant activity. researchgate.netresearchgate.net The presence of certain substituents on the quinoline ring can influence this activity. researchgate.net
Anticonvulsant and Analgesic Investigations
Derivatives of the quinoline nucleus have been a subject of interest for their potential effects on the central nervous system, particularly as anticonvulsant and analgesic agents. Research into derivatives structurally related to this compound has yielded promising results.
A series of 8-substituted quinolines have been synthesized and evaluated for their anticonvulsant properties. nih.gov Notably, compounds featuring a 2-hydroxypropyloxyquinoline moiety demonstrated significant anticonvulsant activity. nih.gov For instance, 8-(2'-piperazino-ethanoxy)quinoline and 8-(2'-imidazolo-ethanoxy)quinoline were identified as active anticonvulsive agents within an ethane (B1197151) series of compounds. nih.gov In a related propanol (B110389) series, 8-(3'-piperazino)-2'-hydroxypropyloxyquinoline and 8-(3'-imidazolo)-2'-hydroxypropyloxyquinoline showed very good anticonvulsant activities. nih.gov One of the most potent compounds identified in this study was 8-(3'-(4''-phenylpiperazino)-2'-hydroxypropyloxy)quinoline. nih.gov
Furthermore, the synthesis of 8-alkoxy-5-(4H-1,2,4-triazol-4-yl)quinoline derivatives has been explored for anticonvulsant activity. nih.gov Among these, 8-octoxy-5-(4H-1,2,4-triazol-4-yl)quinoline was found to be the most active. nih.gov Investigations into its mechanism suggested a broad spectrum of activity, potentially involving the inhibition of voltage-gated ion channels and modulation of GABAergic activity. nih.gov
In the realm of analgesia, derivatives of 2-chloro-8-methylquinoline have been synthesized and assessed. Specifically, 2-chloro-8-methylquinoline-3-carbaldehyde has been used as a starting material for novel compounds with anti-inflammatory and analgesic properties. researchgate.net Additionally, amine derivatives of 2-chloro-8-methylquinoline have demonstrated excellent analgesic activity. researchgate.net
Table 1: Investigated this compound Derivatives and Analogs for Anticonvulsant and Analgesic Activity
| Compound Class/Derivative | Investigated Activity | Key Findings |
|---|---|---|
| 8-(2'-piperazino-ethanoxy)quinoline | Anticonvulsant | Active as an anticonvulsive agent. nih.gov |
| 8-(2'-imidazolo-ethanoxy)quinoline | Anticonvulsant | Active as an anticonvulsive agent. nih.gov |
| 8-(3'-piperazino)-2'-hydroxypropyloxyquinoline | Anticonvulsant | Showed very good anticonvulsant activity. nih.gov |
| 8-(3'-(4''-phenylpiperazino)-2'-hydroxypropyloxy)quinoline | Anticonvulsant | Potent anticonvulsive agent. nih.gov |
| 8-octoxy-5-(4H-1,2,4-triazol-4-yl)quinoline | Anticonvulsant | Most active in its series with a broad spectrum of activity. nih.gov |
| 2-chloro-8-methylquinoline-3-carbaldehyde derivatives | Analgesic | Starting material for compounds with analgesic activity. researchgate.net |
| 2-chloro-8-methylquinoline amine derivatives | Analgesic | Exhibited excellent analgesic activity. researchgate.net |
Cardiotonic and Antiarrhythmic Potential
The cardiovascular effects of quinoline derivatives have been another significant area of pharmacological research. researchgate.net Specifically, certain derivatives have been investigated for their potential to treat cardiac arrhythmias. tandfonline.com
A patent discloses a quinoline derivative, 2-Chloro-3-ethyl-5-methoxy-8-methylquinoline, as having antiarrhythmic action. epo.org This finding directly points to the potential of the this compound scaffold in the development of antiarrhythmic drugs. General studies on quinoline derivatives have noted their utility in conditions of myocardial infarction, which can lead to arrhythmias. researchgate.net Furthermore, other quinoline derivatives have been patented for their use in treating arrhythmia. google.com While not all are direct derivatives of this compound, they establish the quinoline core as a viable pharmacophore for antiarrhythmic activity.
Antiasthmatic and Dermatological Applications
The therapeutic applications of quinoline derivatives extend to respiratory and dermatological conditions. The quinoline nucleus is present in the structure of montelukast, a known antiasthmatic agent. nih.govrsc.org This highlights the potential for other quinoline derivatives to be explored for similar applications. researchgate.net
In dermatology, halogenated 8-hydroxyquinolines have a history of use as antimicrobial agents. innospk.com For instance, 5-chloro-7-iodo-8-hydroxyquinoline, also known as clioquinol, has been incorporated into electrospun materials to create antifungal dressings. mdpi.com Another related compound, 5-Chloro-8-Hydroxyquinoline (cloxyquine), is recognized for its antibacterial and antifungal properties, making it relevant for treating skin infections. innospk.com These examples, while not direct derivatives of this compound, showcase the utility of the chloro-quinoline structure in dermatological applications, particularly in combating microbial infections.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 5 Chloro 8 Methylquinoline Derivatives
Elucidating the Correlation Between Structural Modifications and Biological Potency
At present, there is a notable absence of comprehensive studies that would allow for the creation of detailed data tables illustrating a direct correlation between specific structural modifications of 5-Chloro-8-methylquinoline and its biological potency. Research on the broader 8-hydroxyquinoline (B1678124) scaffold suggests that substitutions on the quinoline (B57606) ring system can significantly modulate biological activity. For instance, in the case of 5-chloro-8-hydroxyquinoline (B194070), the presence of the chlorine atom at the C5 position is known to enhance its antimicrobial efficacy.
Future research on this compound could explore how modifications at various positions of the quinoline ring, such as the introduction of different functional groups on the methyl group at C8 or substitutions at other available positions on the aromatic rings, would impact its biological activity. Such studies would be instrumental in generating the necessary data to populate SAR tables and elucidate clear trends.
Impact of Substitution Patterns on Pharmacological Profiles and Selectivity
The influence of different substitution patterns on the pharmacological profiles and selectivity of this compound derivatives is another area that requires more dedicated investigation. For the related 8-hydroxyquinoline derivatives, it has been observed that the nature and position of substituents can drastically alter their pharmacological effects, including their selectivity towards different biological targets.
For example, the introduction of various substituents can shift the activity from being primarily antibacterial to antifungal or even anticancer. The electronic and steric properties of these substituents play a critical role in this differentiation. A systematic study involving the synthesis and biological evaluation of a library of this compound derivatives with diverse substitution patterns would be necessary to map out their pharmacological profiles and understand the determinants of their selectivity.
Identification of Key Pharmacophoric Features Essential for Activity
A pharmacophore model for this compound derivatives has not been explicitly defined in the available literature. Generally, for quinoline-based compounds, the key pharmacophoric features often include the heterocyclic nitrogen atom, which can act as a hydrogen bond acceptor, and the planar aromatic ring system, which can engage in π-π stacking interactions with biological targets.
In the context of this compound, the chlorine atom at the C5 position likely contributes to the lipophilicity and electronic properties of the molecule, potentially influencing its membrane permeability and interaction with target proteins. The methyl group at the C8 position could also play a role in defining the steric and hydrophobic interactions with a binding site. To precisely identify the key pharmacophoric features, computational studies such as 3D-QSAR (Quantitative Structure-Activity Relationship) modeling, in conjunction with experimental biological data, would be required.
Influence of Stereochemistry and Conformation on Biological Response
The current body of research does not provide specific details on the influence of stereochemistry and conformation on the biological response of this compound derivatives. As the parent compound itself is achiral, discussions of stereochemistry would become relevant upon the introduction of chiral centers through substitution.
Should chiral derivatives of this compound be synthesized, it would be anticipated that different enantiomers or diastereomers could exhibit varied biological activities. This is a common phenomenon in medicinal chemistry, where the three-dimensional arrangement of atoms is crucial for optimal interaction with chiral biological macromolecules like enzymes and receptors. Conformational analysis of flexible side chains, if introduced, would also be important to understand how the molecule adapts its shape to fit into a biological target's binding pocket.
Catalytic and Materials Science Applications of 5 Chloro 8 Methylquinoline Derivatives
Role of 5-Chloro-8-methylquinoline as Ligands in Catalysis
The nitrogen atom in the quinoline (B57606) ring of this compound and its derivatives possesses a lone pair of electrons, making it an effective coordination site for metal ions. This ability to act as a ligand is fundamental to its application in catalysis. The electronic and steric environment around the nitrogen atom, influenced by the chloro and methyl substituents, can impact the stability and reactivity of the resulting metal complexes.
Applications in Metal-Catalyzed Organic Reactions
While research specifically detailing the use of this compound as a ligand in metal-catalyzed organic reactions is limited, the broader class of 8-methylquinolines has been recognized as effective directing groups in transition metal-catalyzed C-H activation and functionalization reactions. nih.govsemanticscholar.orgsigmaaldrich.com The nitrogen atom of the quinoline ring coordinates to the metal center, bringing it in close proximity to the C-H bonds of the 8-methyl group, thereby facilitating their selective activation.
A notable example involving a closely related derivative is the use of bis(5-chloroquinolin-8-olato)-bis(pyridine)-cobalt(II) as a precatalyst for olefin oligomerization. nih.gov This complex, upon activation with modified methylaluminoxane (B55162) (MMAO-12), demonstrates catalytic activity in the oligomerization of norbornene.
| Catalyst System | Substrate | Reaction Conditions | Catalytic Activity (g mmol⁻¹ h⁻¹ bar⁻¹) | Product |
|---|---|---|---|---|
| Bis(5-chloroquinolin-8-olato)-bis(pyridine)-cobalt(II) / MMAO-12 | Norbornene | Nitrogen atmosphere, atmospheric pressure, room temperature | 36.86 | Norbornene oligomers |
The study highlights that the cobalt(II) complex exhibits moderate catalytic activity for the formation of norbornene oligomers. nih.gov This demonstrates the potential of 5-chloro-8-substituted quinoline derivatives to serve as ligands in the development of novel catalysts for polymerization and oligomerization reactions. The electronic properties conferred by the chloro-substituted quinoline ligand are crucial for the catalytic performance of the cobalt center.
Exploration of Organocatalytic Properties
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthetic chemistry. The quinoline framework is a common feature in many organocatalysts, often participating in hydrogen bonding or acting as a Lewis base. However, the exploration of the organocatalytic properties of this compound and its derivatives is an area that remains largely uncharted. Further research is required to investigate the potential of these compounds to catalyze organic transformations, which could open new avenues for their application.
Integration into Functional Materials
The unique photophysical and chemical properties of the quinoline ring system make its derivatives attractive building blocks for the creation of functional materials. The introduction of a chloro and a methyl group at the 5- and 8-positions can influence properties such as luminescence, thermal stability, and intermolecular interactions, which are critical for materials science applications.
Applications in Dye and Pigment Chemistry
Derivatives of 5-chloro-8-quinoline have been successfully utilized in the synthesis of azo dyes. A study on the synthesis of heteroarylazo dyes involved the coupling of diazotized aromatic amines with 5-chloro-8-hydroxyquinoline (B194070). The resulting dyes exhibited interesting spectroscopic properties.
The absorption spectra of these dyes were found to be dependent on the nature of the solvent and the substituents on the diazo moiety. The presence of electron-withdrawing chloro groups on the diazo component led to a red shift in the absorption spectra. Furthermore, the acidity constants (pKa) of these dyes were determined, and it was found that the introduction of electron-withdrawing groups increased their acidic character.
| Solvent | λmax (nm) |
|---|---|
| Acetic acid | 520 |
| Ethanol (B145695) | 490 |
| Chloroform | 485 |
| Acetonitrile (B52724) | 480 |
| Dimethyl formamide | 495 |
| Dimethyl sulfoxide (B87167) | 500 |
These findings demonstrate the potential of 5-chloro-8-substituted quinoline derivatives in the development of novel colorants with tunable properties for various applications, including textiles and advanced materials.
Development of Smart Materials
"Smart materials" are materials that respond to external stimuli, such as changes in pH, temperature, or the presence of specific ions. The chelating ability of 8-hydroxyquinoline (B1678124) derivatives, including those with a 5-chloro substituent, makes them suitable for creating ion-selective materials.
Research has shown that poly(vinyl chloride) films modified by grafting 5-chloro-8-hydroxyquinoline can act as selective cation exchange membranes. scbt.com These membranes have been developed for the selective recovery of cobalt ions from mixtures containing lithium and nickel, which is relevant to the recycling of spent battery effluents. The 5-chloro-8-hydroxyquinoline chelating agent grafted onto the polymer backbone provides selective binding sites for cobalt ions. scbt.com
Furthermore, 5-chloro-8-hydroxyquinoline has been shown to act as an effective gelator for alcohol-water mixtures, indicating its potential in the formation of soft smart materials. scbt.com The gels formed were found to be acid-responsive, suggesting that they could be used in applications such as pH-controlled drug release. scbt.com
Utilization in Photovoltaic Devices
Derivatives of 8-hydroxyquinoline are well-known for their applications in organic light-emitting diodes (OLEDs) due to their excellent electron-transporting and light-emitting properties. While direct applications of this compound in photovoltaic devices are not widely reported, research on related derivatives highlights the potential of this structural motif.
A study on inverted organic solar cells utilized a tris-(5-amino-8-hydroxyquinoline)aluminum complex as an anode buffer layer. By introducing an electron-donating amino group at the 5-position of the 8-hydroxyquinoline ligand, the highest occupied molecular orbital (HOMO) energy level of the aluminum complex was raised. This modification reduced the energy barrier for hole extraction from the photoactive layer to the anode, thereby improving the performance of the solar cell.
The broader family of 8-hydroxyquinoline metal complexes, including those with halogen substituents, are known to exhibit photoluminescence, a key property for optoelectronic applications. For instance, a magnesium(II) complex with 5-chloro-8-hydroxyquinoline has been synthesized and shown to emit green fluorescent light, and its potential in OLEDs has been explored. researchgate.net These studies underscore the promise of 5-chloro-8-substituted quinoline derivatives as versatile components in the development of materials for organic solar cells and other optoelectronic devices.
Investigation of Aggregation-Induced Emission (AIE) Characteristics
Derivatives of the quinoline scaffold have emerged as a significant class of compounds in the field of materials science, particularly due to their promising luminescent properties. Among these, the phenomenon of aggregation-induced emission (AIE) has garnered considerable research interest. AIE is a photophysical effect where non-emissive or weakly fluorescent molecules in a dilute solution become highly luminescent upon aggregation in a poor solvent or in the solid state. This characteristic is the opposite of the aggregation-caused quenching (ACQ) effect commonly observed in traditional fluorophores, opening up new avenues for applications in sensing, imaging, and optoelectronic devices.
While specific research on the AIE characteristics of this compound derivatives is not extensively documented in publicly available literature, broader studies on various quinoline derivatives provide significant insights into the structural features that promote AIE activity. These studies reveal that the restriction of intramolecular motion (RIM) is a key mechanism governing the AIE phenomenon in these compounds. In dilute solutions, quinoline derivatives with flexible rotating units can undergo non-radiative decay, quenching fluorescence. However, in an aggregated state, the physical constraint on these intramolecular rotations blocks the non-radiative pathways, forcing the excited state to decay radiatively, thus "switching on" the fluorescence.
Recent research has explored the synthesis and AIE properties of novel quinoline-based fluorescent sensors. These sensors have demonstrated excellent AIE in aqueous media, with their high fluorescence emission being attributed to the formation of J-aggregates. The interaction mechanism of these sensors with specific analytes has been investigated through various techniques, including 1H NMR titration, Job's plots, and dynamic light scattering (DLS).
Furthermore, the integration of quinoline moieties with other functional groups has led to the development of AIE-active materials with tailored properties. For instance, a patent has been filed for a quinoline nitrile derivative that exhibits weak fluorescence in solution but strong emission in the aggregated or solid state, highlighting its potential as a solid-state fluorescent material.
The investigation into AIE in quinoline derivatives also extends to their application in organic light-emitting diodes (OLEDs). Quinoline-based thermally activated delayed fluorescence (TADF) molecules have been synthesized that also exhibit AIE properties. These materials have shown promising performance as emitters in non-doped OLEDs. The twisted conformation of these molecules, confirmed by single crystal analysis, contributes to their high thermal stability and excellent TADF and AIE characteristics.
Another study focused on a benzimidazoquinoline derivative which displayed aggregation-induced emission enhancement (AIEE) in a THF solvent. This compound also exhibited 'On-Off' pH sensing capabilities, and its fluorescence could be tuned by the presence of specific metal ions, such as Fe3+.
The general findings from studies on various quinoline derivatives suggest that the introduction of substituents that can form intermolecular interactions, such as hydrogen bonds or π-π stacking, in the aggregated state can effectively restrict intramolecular motion and enhance AIE. Therefore, it is plausible that derivatives of this compound, with appropriate functionalization, could also be engineered to exhibit AIE characteristics. Future research in this specific area would be valuable to explore the full potential of this compound in advanced materials science applications.
| Compound Class | Key Findings | Potential Applications |
| Quinoline-based fluorescent sensors | Exhibit excellent AIE in aqueous media, forming J-aggregates. | Selective detection of ions and small molecules. |
| Benzimidazoquinoline derivatives | Show AIEE in THF and act as 'On-Off' pH sensors. | pH sensing, metal ion detection. |
| Quinoline-based TADF molecules | Possess both TADF and AIE properties. | Emitters in non-doped OLEDs. |
| Quinoline nitrile derivatives | Weakly fluorescent in solution, strongly emissive in solid state. | Solid-state lighting, fluorescent probes, smart materials. |
Analytical Methodologies in 5 Chloro 8 Methylquinoline Research
Chromatographic Techniques for Separation, Purification, and Quantification
Chromatography is an indispensable tool in the study of quinoline (B57606) derivatives, enabling the separation of complex mixtures based on the differential partitioning of components between a stationary phase and a mobile phase. High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are the most commonly employed methods in this context.
High-Performance Liquid Chromatography (HPLC) is the premier technique for the quantification and purification of 5-Chloro-8-methylquinoline. Its high resolution and sensitivity make it ideal for determining the purity of a sample and for isolating the compound from byproducts. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for quinoline derivatives. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol.
While specific, validated HPLC methods for this compound are not extensively detailed in published literature, methods for closely related compounds like 5-chloro-8-hydroxyquinoline (B194070) and other quinoline derivatives provide a strong basis for method development. researchgate.netpreranachemical.com The separation is based on the principle that more nonpolar compounds will have a stronger interaction with the stationary phase, leading to longer retention times. The inclusion of buffers or acids like phosphoric acid in the mobile phase can improve peak shape and resolution for basic compounds like quinolines. sielc.com Detection is commonly achieved using a UV detector, as the quinoline ring system possesses a strong chromophore.
Below is an interactive table showing typical HPLC conditions used for the analysis of related chloro-quinoline compounds, which could be adapted for this compound.
| Parameter | Condition 1 (for 5-chloroquinolin-8-ol) researchgate.net | Condition 2 (for 8-hydroxyquinoline) sielc.com |
| Stationary Phase | C18 | Primesep 100 (Mixed-mode) |
| Mobile Phase | Methanol, o-phosphoric acid, water | Acetonitrile, water, sulfuric acid |
| Detection | UV (Photodiode Array) | UV @ 200 nm |
| Mode | Isocratic | Isocratic |
This table represents typical starting conditions for method development based on structurally similar compounds.
Thin Layer Chromatography (TLC) is a rapid, cost-effective, and essential technique for monitoring the progress of chemical reactions in real-time. In the synthesis of this compound, TLC allows chemists to quickly determine the consumption of starting materials and the formation of the desired product. mtak.hu A small spot of the reaction mixture is applied to a TLC plate (e.g., silica (B1680970) gel), which is then developed in a chamber containing a suitable solvent system (eluent).
The separation occurs as the eluent moves up the plate by capillary action, carrying the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. By comparing the spots of the reaction mixture with spots of the starting materials, chemists can visually track the reaction's progression. The spots are typically visualized under UV light. The choice of eluent is critical for achieving good separation; common systems for quinoline derivatives involve mixtures of a nonpolar solvent like hexane (B92381) or cyclohexane (B81311) with a more polar solvent such as ethyl acetate. mtak.hu
The following interactive table provides examples of solvent systems used for TLC analysis of related quinoline syntheses.
| Starting Material(s) | Product Type | Typical Solvent System (Eluent) | Visualization |
| 4-chloro-2-aminophenol, acrolein | Chloro-hydroxyquinoline | Hexane / Ethyl Acetate | UV Light |
| 5-chloro-8-hydroxyquinoline, various amines | Substituted 5-chloro-8-hydroxyquinoline | Dichloromethane / Methanol | UV Light |
This table illustrates common TLC solvent systems for monitoring the synthesis of quinoline derivatives.
Purity Assessment and Quality Control of Synthesized Compounds
The purity of a synthesized batch of this compound is a critical quality control parameter that directly impacts its use in further research. The presence of impurities, such as unreacted starting materials, byproducts, or residual solvents, can lead to erroneous experimental results. HPLC is the gold standard for determining the final purity of the compound. A high-purity sample should ideally show a single major peak in the chromatogram, with the purity often expressed as a percentage based on the area of the main peak relative to the total area of all peaks. Commercial suppliers of this compound and related compounds routinely use HPLC to certify purity, often requiring it to be above a certain threshold (e.g., >95%).
In addition to chromatographic methods, other analytical techniques are employed for comprehensive quality control. These include:
Melting Point Analysis: A sharp and defined melting point range is indicative of a pure crystalline solid.
Spectroscopic Analysis (NMR, IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm the chemical structure of the synthesized compound and to detect any structural impurities.
Elemental Analysis: This technique determines the elemental composition (carbon, hydrogen, nitrogen, etc.) of the compound, which should match the theoretical values for the pure substance.
The combination of these techniques ensures that the synthesized this compound meets the required standards of identity, strength, quality, and purity for its intended application.
Below is an interactive table summarizing typical quality control specifications for chloro-quinoline compounds.
| Parameter | Method | Typical Specification |
| Purity | HPLC / GC | >95% (often >98%) preranachemical.comruifuchem.com |
| Identity Confirmation | ¹H NMR, ¹³C NMR | Conforms to structure |
| Melting Point | Melting Point Apparatus | Narrow range, e.g., 124°C - 126°C preranachemical.com |
| Appearance | Visual Inspection | Crystalline solid / powder |
| Residual Solvents | Gas Chromatography (GC) | Below specified limits |
This table outlines key quality control tests and common specifications for ensuring the purity of synthesized quinoline compounds.
Conclusion and Future Outlook in 5 Chloro 8 Methylquinoline Research
Summary of Key Research Achievements and Identified Gaps
Research focused squarely on 5-Chloro-8-methylquinoline has, to date, been limited. The primary achievement in the scientific literature is its characterization as a distinct chemical entity and its availability as a building block for organic synthesis. biosynth.com It is recognized as a specialty chemical for research, particularly in fields like proteomics. scbt.com The synthesis and basic chemical properties are established, positioning it as a readily accessible intermediate for creating more complex molecules. biosynth.com
However, the gap between its availability and its functional characterization is substantial. A thorough review of existing literature reveals a significant lack of dedicated research into the biological activities or material applications of this compound itself. While the broader quinoline (B57606) class is rich with pharmacologically active compounds, there is a clear deficit in studies screening this specific molecule for potential therapeutic properties. Key identified gaps include:
Lack of Biological Screening: There is no significant body of research detailing systematic screening of this compound for antimicrobial, antifungal, anticancer, anti-inflammatory, or neuroprotective activities.
Absence of Application-Oriented Studies: Beyond its role as a synthetic intermediate, its potential use in areas such as coordination chemistry, catalysis, or as a functional material remains uninvestigated.
Limited Comparative Studies: While structurally similar to other quinolines that have demonstrated notable bioactivity, such as 5-Chloro-8-hydroxyquinoline (B194070), direct comparative studies to elucidate the specific effects of the 8-methyl group in place of the 8-hydroxyl group are absent.
| Research Area | Status for this compound |
| Synthesis and Characterization | Established |
| Biological Activity Screening | Major Gap |
| Medicinal Chemistry Applications | Unexplored |
| Materials Science Applications | Unexplored |
Emerging Research Avenues and Untapped Potential for this compound
The untapped potential of this compound is best understood by considering the well-documented activities of the quinoline scaffold. The presence of the quinoline nucleus, a known pharmacophore, suggests several promising, yet unexplored, research avenues.
Medicinal Chemistry and Pharmacology: The quinoline ring system is a cornerstone of many therapeutic agents. chemrj.org Derivatives of 8-hydroxyquinoline (B1678124), for instance, exhibit a wide spectrum of biological activities, including antimicrobial, antifungal, and neuroprotective effects. mdpi.com The substitution of the hydroxyl group with a methyl group in this compound presents an opportunity to investigate a new structure-activity relationship. Future research should focus on in-vitro screening against a panel of clinically relevant microbes (bacteria and fungi) and cancer cell lines. The structural similarity to compounds known to be active against Mycobacterium tuberculosis also suggests that this could be a worthwhile area of investigation. nih.gov
Coordination Chemistry: Quinoline derivatives are excellent ligands for forming stable complexes with a variety of metal ions. These metal complexes often exhibit unique photophysical, catalytic, or biological properties distinct from the free ligand. An emerging avenue would be the synthesis and characterization of this compound-metal complexes to explore their potential in catalysis, as imaging agents, or as novel metallodrugs.
Materials Science: The aromatic, heterocyclic structure of this compound makes it a candidate for integration into functional organic materials. Research could explore its use as a component in organic light-emitting diodes (OLEDs), sensors, or corrosion inhibitors, fields where other quinoline derivatives have shown promise.
Perspectives on Translational Research and Drug Candidate Development
Translational research, which aims to bridge the gap between basic science and clinical application, is a distant but important goal for any compound with therapeutic potential. For this compound, the path to translational research and drug development is currently hypothetical due to the foundational gaps in knowledge.
The immediate prerequisite for any drug development consideration is the establishment of a significant biological effect. Therefore, the initial focus should be on comprehensive biological screening. Should these initial studies yield a promising "hit" (e.g., potent and selective anticancer or antibacterial activity), the subsequent steps would involve:
Lead Optimization: Its role as a chemical intermediate would become critical. A medicinal chemistry program would need to be initiated to synthesize a library of derivatives to establish a clear structure-activity relationship (SAR). Modifications could be made at various positions on the quinoline ring to enhance potency and selectivity while minimizing potential toxicity.
Computational Modeling: In parallel with synthetic efforts, molecular docking and other computational tools could be employed to predict the biological target of this compound and guide the design of more effective derivatives.
Preclinical Studies: If a lead compound with desirable properties is identified, it would need to undergo extensive preclinical testing, including pharmacokinetic profiling and in-vivo efficacy studies in animal models, to assess its potential as a viable drug candidate.
Q & A
Q. What are the recommended synthetic routes for 5-Chloro-8-methylquinoline, and how can reaction conditions be optimized?
Methodological Answer:
- Core Synthesis : Start with quinoline derivatives and introduce substituents via halogenation and alkylation. For example, chlorination at position 5 using PCl₃ or SOCl₂, followed by Friedel-Crafts alkylation for methyl substitution at position 8 .
- Optimization : Microwave-assisted synthesis (e.g., 30–60 minutes at 100–120°C) improves yield and reduces side products compared to traditional reflux methods .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate pure product. Confirm purity via HPLC (>98%) and ¹H/¹³C NMR .
Q. How does solvent choice impact the solubility and crystallization of this compound?
Methodological Answer:
-
Solubility Trends : Experimental data (283.15–323.15 K) show solubility decreases in the order: N-methyl-2-pyrrolidone > DMF > 1,4-dioxane > ethyl acetate > toluene > acetonitrile .
Solvent Solubility (mol/L) at 298 K NMP 0.48 DMF 0.35 Ethyl Acetate 0.12 -
Crystallization : Use slow evaporation in ethyl acetate for single crystals. For X-ray diffraction, ensure crystal quality by controlling cooling rates (1–2°C/min) .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- Structural Confirmation :
Advanced Research Questions
Q. How do structural modifications (e.g., halogen position, substituents) influence the biological activity of this compound derivatives?
Methodological Answer:
-
SAR Analysis : Compare analogs via bioactivity assays:
Compound Substituents Antimicrobial Activity (MIC, μg/mL) This compound Cl (C5), CH₃ (C8) 12.5 (E. coli) 5-Bromo-8-methylquinoline Br (C5), CH₃ (C8) 6.25 (E. coli) 8-Chloro-5-methylquinoline Cl (C8), CH₃ (C5) 25.0 (E. coli) - Key Insight : Bromine at C5 enhances activity due to increased lipophilicity and membrane penetration .
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
Methodological Answer:
- Troubleshooting Workflow :
- Purity Verification : Use elemental analysis (C, H, N ±0.3%) and HPLC-MS to rule out impurities .
- Assay Standardization : Ensure consistent protocols (e.g., broth microdilution for MIC, 18–24 hr incubation).
- Statistical Validation : Apply ANOVA to compare replicates (p < 0.05) and report confidence intervals .
- Case Study : Discrepancies in antifungal activity (C. albicans) were traced to pH variations in assay media .
Q. What computational strategies are effective for modeling this compound’s interactions with biological targets?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
